1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anticancer properties. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and it is substituted with a 3-chlorophenyl group and a cyclohexylamine moiety.
Mechanism of Action
Target of Action
The primary target of 1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
This compound: interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 by This compound affects the cell cycle progression pathway . CDK2 is responsible for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, the compound disrupts this transition, leading to cell cycle arrest .
Pharmacokinetics
The pharmacokinetic properties of This compound are suitable, as indicated by in silico ADMET studies . These studies help predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which are crucial for understanding its bioavailability .
Result of Action
The result of the action of This compound is the inhibition of cell proliferation . The compound exerts a significant alteration in cell cycle progression, leading to cell cycle arrest . Additionally, it induces apoptosis within cells .
Biochemical Analysis
Biochemical Properties
The compound 1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation . The inhibition of CDK2 can lead to alterations in cell cycle progression and induce apoptosis within cells .
Cellular Effects
In cellular studies, this compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . The compound exerts its effects by inhibiting CDK2, leading to alterations in cell cycle progression and the induction of apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of CDK2 . Molecular docking simulations have confirmed a good fit into the CDK2 active site through essential hydrogen bonding interactions .
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with cyclohexylamine to form an imine intermediate. This intermediate is then subjected to cyclization with a suitable pyrazole derivative under acidic conditions to yield the desired pyrazolo[3,4-d]pyrimidine core.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Green synthesis approaches, which minimize the use of hazardous solvents and reagents, are also being explored .
Chemical Reactions Analysis
1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group can be replaced by other nucleophiles like amines or thiols.
Cyclization: The pyrazolo[3,4-d]pyrimidine core can participate in cyclization reactions to form more complex fused ring systems
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also exhibits kinase inhibitory activity but has a different fused ring system.
4-aminopyrrolo[2,3-d]pyrimidine: This compound is known for its antitubercular activity and has a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against EGFR tyrosine kinase, making it a promising candidate for anticancer drug development .
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5/c18-12-5-4-8-14(9-12)23-17-15(10-21-23)16(19-11-20-17)22-13-6-2-1-3-7-13/h4-5,8-11,13H,1-3,6-7H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBXYZXYCVOFRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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